molecular formula C27H24O7S B2814698 [3-[(4-methoxybenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 4-methoxybenzoate CAS No. 339028-86-3

[3-[(4-methoxybenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 4-methoxybenzoate

Cat. No.: B2814698
CAS No.: 339028-86-3
M. Wt: 492.54
InChI Key: SYPYNSPWLHQVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiochromen core (a sulfur-containing heterocycle) substituted with two 4-methoxybenzoate ester groups. The dual 4-methoxybenzoate esters contribute to its lipophilicity and may influence metabolic stability or hydrolysis rates in biological systems.

Properties

IUPAC Name

[3-[(4-methoxybenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O7S/c1-31-20-11-7-18(8-12-20)25(29)33-15-27(17-35-23-6-4-3-5-22(23)24(27)28)16-34-26(30)19-9-13-21(32-2)14-10-19/h3-14H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPYNSPWLHQVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2(CSC3=CC=CC=C3C2=O)COC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-[(4-methoxybenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 4-methoxybenzoate, also known by its CAS number 339028-86-3, belongs to a class of thiochromen derivatives. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms.

  • Molecular Formula : C27H24O7S
  • Molecular Weight : 492.54 g/mol
  • Structure : The compound features a thiochromen core with methoxybenzoyl and methoxybenzoate substituents, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiochromen derivatives. The compound has been evaluated for its activity against various bacterial strains, demonstrating significant efficacy.

Case Studies

  • Antibacterial Activity : In a comparative study, compounds similar to this compound exhibited antibacterial properties surpassing traditional antibiotics like ampicillin and streptomycin. The minimum inhibitory concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL against Gram-positive and Gram-negative bacteria, indicating strong antibacterial effects .
  • Antifungal Activity : The compound also showed promising antifungal activity. In tests against various fungal species, the MIC values were similarly low, suggesting that it could serve as an effective antifungal agent .

The mechanism by which this compound exerts its antimicrobial effects is likely multifaceted:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to inhibit key enzymes involved in cell wall synthesis, leading to bacterial lysis.
  • Targeting Fungal Ergosterol Biosynthesis : The antifungal properties may be attributed to interference with ergosterol biosynthesis pathways, critical for fungal cell membrane integrity .

Structure–Activity Relationship (SAR)

The presence of specific functional groups in the structure of thiochromen derivatives has been correlated with enhanced biological activity. For instance:

  • The methoxy groups appear to enhance solubility and bioavailability.
  • The thiochromen core is essential for interaction with biological targets.

Data Tables

Biological Activity MIC (mg/mL) MBC (mg/mL) Tested Strain
Antibacterial0.004 - 0.0450.008 - 0.06E. coli, S. aureus
Antifungal0.004 - 0.06Not specifiedT. viride, A. fumigatus

Comparison with Similar Compounds

Structural Analogues with Chromen/Thiochromen Cores

Compound Name Core Structure Substituents Key Features Reference
[Target Compound] Thiochromen (S) Dual 4-methoxybenzoate esters at C3 Enhanced lipophilicity; sulfur may increase electron density.
3-(2-Methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate Chromen (O) 4-Methylbenzoate at C7; methyl and acetoxy groups at C3/C4 Oxygen core reduces electron density; methyl groups enhance steric bulk.
Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate Chromen (O) Benzyl and methyl groups at C3/C4; methoxybenzoate at C7 Benzyl substituent increases lipophilicity; lacks sulfur heteroatom.
2-(4-Oxo-2-(1-(2-oxo-2H-chromen-3-yl)ethyl)hydrazono)thiazolidin-5-yl acetic acid Chromen (O) Hydrazono-thiazolidinone and acetic acid substituents Polar functional groups may improve aqueous solubility.

Key Observations :

  • Core Heteroatom : Replacing oxygen with sulfur (thiochromen) increases electron density and may alter binding interactions in biological targets .
  • Substituent Effects: Dual 4-methoxybenzoate esters in the target compound likely enhance metabolic stability compared to single ester derivatives (e.g., ) but may reduce solubility due to higher molecular weight. Benzyl groups () further increase lipophilicity, whereas polar groups like hydrazono-thiazolidinone () improve solubility .

Analogues with 4-Methoxybenzoate Esters

Compound Name Core Structure 4-Methoxybenzoate Position Additional Features Reference
[Target Compound] Thiochromen C3 (dual esters) Symmetric substitution; potential for dimeric interactions.
(1-Isobutyl-2-oxoimidazolidin-4-yl)methyl 4-methoxybenzoate Imidazolidinone C4 (single ester) Nitrogen-rich core; likely higher polarity.
Methyl (E)-3-(3-ethoxy-3-oxopropenyl)-4-methoxybenzoate Benzene C4 (single ester) Conjugated alkene; ester groups may enhance reactivity.

Key Observations :

  • Core Diversity: Imidazolidinone () and benzene () cores demonstrate that the 4-methoxybenzoate group is versatile but confers distinct physicochemical properties depending on the scaffold.

Q & A

Q. How to resolve discrepancies in reported IC₅₀ values across studies?

  • Resolution :
  • Assay Standardization : Adopt uniform ATP concentrations (1 mM for kinase assays) .
  • Meta-Analysis : Apply Higgins’ I² statistic to quantify heterogeneity (I² >50% warrants exclusion of outliers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.